

Spectroscopic Profile of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-phenylbenzaldehyde

Cat. No.: B1337557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for **2-Hydroxy-5-phenylbenzaldehyde**, a biphenyl derivative of salicylaldehyde. Due to a lack of readily available experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are derived from a comparative analysis of structurally analogous compounds, including 2-hydroxybenzaldehyde, biphenyl, 4-phenylphenol, and 2-hydroxy-5-methylbenzaldehyde. This guide also outlines standardized experimental protocols for acquiring such spectra and includes a visual representation of a general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Hydroxy-5-phenylbenzaldehyde**. These values are estimations based on the known spectral characteristics of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Hydroxy-5-phenylbenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0	s	1H	-OH
~9.9	s	1H	-CHO
~7.8	d	1H	H-6
~7.7	dd	1H	H-4
~7.6	m	2H	H-2', H-6'
~7.4	m	2H	H-3', H-5'
~7.3	m	1H	H-4'
~7.1	d	1H	H-3

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **2-Hydroxy-5-phenylbenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~192	C=O (aldehyde)
~160	C-2 (C-OH)
~140	C-1'
~138	C-5
~135	C-4
~130	C-6
~129	C-2', C-6'
~128	C-3', C-5'
~127	C-4'
~122	C-1
~118	C-3

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Hydroxy-5-phenylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Broad	O-H stretch (phenolic)
3030-3100	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1650	Strong	C=O stretch (aldehyde)
1580-1600	Medium-Strong	C=C stretch (aromatic)
~1480	Medium	C=C stretch (aromatic)
~1280	Strong	C-O stretch (phenol)
750-850	Strong	C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for **2-Hydroxy-5-phenylbenzaldehyde**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Transition
~210	High	Ethanol/Methanol	$\pi \rightarrow \pi$
~260	Medium	Ethanol/Methanol	$\pi \rightarrow \pi$
~330	Low	Ethanol/Methanol	$n \rightarrow \pi^*$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.

- **^1H NMR Acquisition:** Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum with a spectral width of around 240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

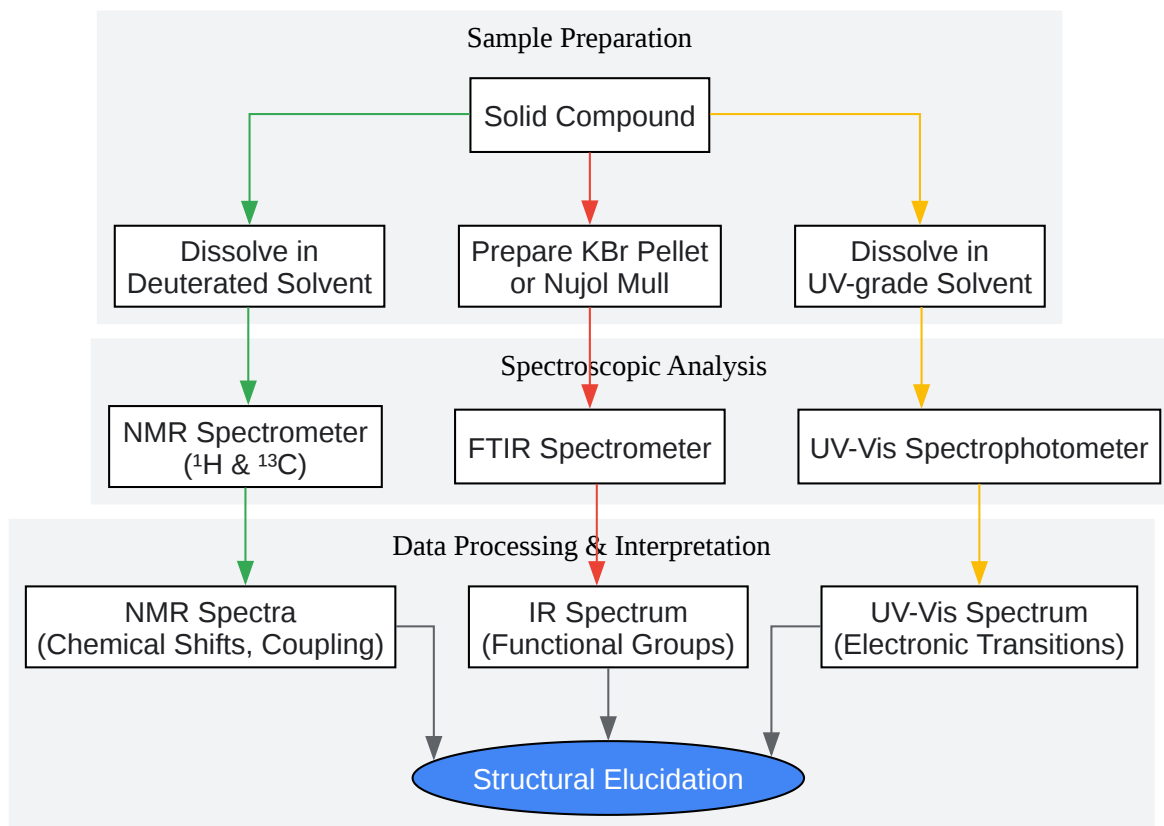
UV-Vis Spectroscopy

- **Sample Preparation:**
 - Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

- Prepare a dilute solution from the stock solution to obtain an absorbance reading between 0.1 and 1.0.
- Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-600 nm.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337557#spectroscopic-data-of-2-hydroxy-5-phenylbenzaldehyde-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b1337557#spectroscopic-data-of-2-hydroxy-5-phenylbenzaldehyde-nmr-ir-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com